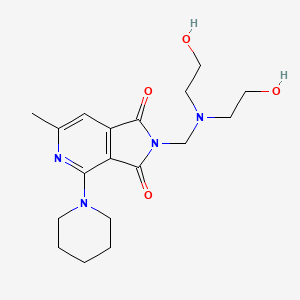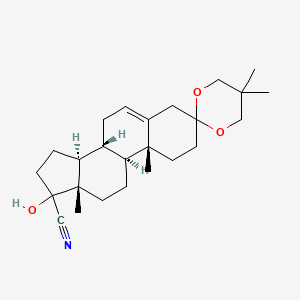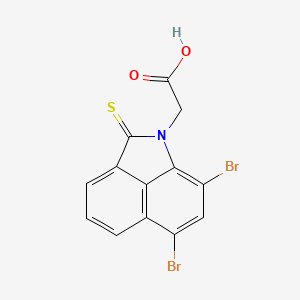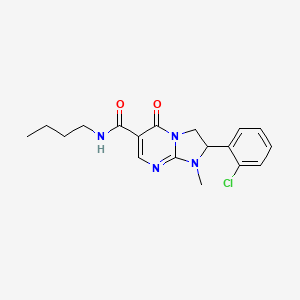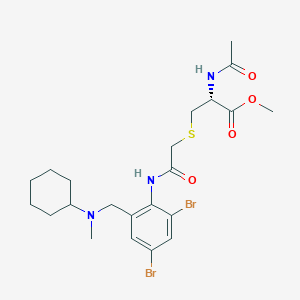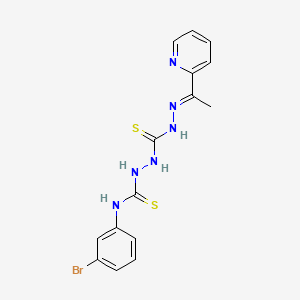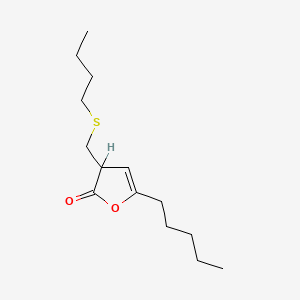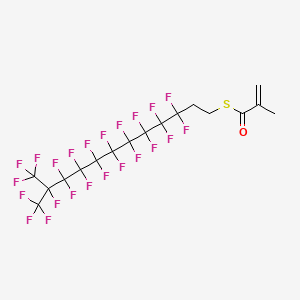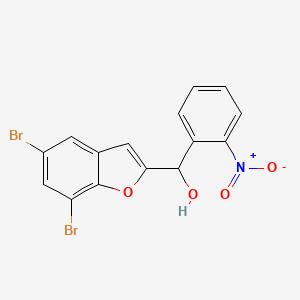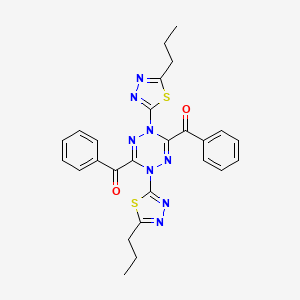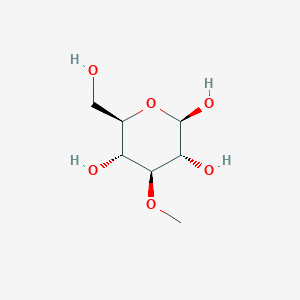
3-O-Methyl-Beta-D-Glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyl-Beta-D-Glucopyranose: is a methylated derivative of glucose, specifically a glucose analogue where the hydroxyl group at the third carbon is replaced by a methoxy group. This compound is known for its role as a non-metabolizable glucose analogue, making it useful in various biochemical and physiological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-Methyl-Beta-D-Glucopyranose can be synthesized through chemical or enzymatic methods. The chemical synthesis typically involves the methylation of glucose using methyl iodide or methyl iodide-copper as the methylating agents . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the methylation process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar principles as laboratory synthesis, scaled up for larger production volumes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-O-Methyl-Beta-D-Glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride and silver oxide can be used for substitution reactions
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted glucopyranose derivatives.
Scientific Research Applications
3-O-Methyl-Beta-D-Glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and glycosidic bond formation.
Industry: Utilized in the production of various biochemical reagents and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-O-Methyl-Beta-D-Glucopyranose involves its role as a glucose analogue. It is transported into cells via glucose transporters but is not metabolized, allowing researchers to study glucose transport without the confounding effects of glucose metabolism . This makes it particularly useful in studies of glucose transport kinetics and the regulation of glucose transporter proteins.
Comparison with Similar Compounds
Beta-D-Glucose: The parent compound, differing only by the presence of a hydroxyl group instead of a methoxy group at the third carbon.
Methyl Alpha-D-Glucopyranoside: Another methylated glucose derivative, but with the methoxy group at a different position.
3,6-Di-O-Methyl-Beta-D-Glucopyranose: A derivative with additional methylation at the sixth carbon.
Uniqueness: 3-O-Methyl-Beta-D-Glucopyranose is unique due to its specific substitution pattern, which makes it a valuable tool for studying glucose transport and metabolism without the interference of metabolic processes. Its non-metabolizable nature sets it apart from other glucose analogues, providing a clear advantage in certain experimental setups .
Properties
CAS No. |
13224-95-8 |
|---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1 |
InChI Key |
SCBBSJMAPKXHAH-BNWJMWRWSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O)O)CO)O |
Canonical SMILES |
COC1C(C(OC(C1O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


